molecular formula C12H7BrO B031776 2-Bromodibenzo[b,d]furan CAS No. 86-76-0

2-Bromodibenzo[b,d]furan

Cat. No.: B031776
CAS No.: 86-76-0
M. Wt: 247.09 g/mol
InChI Key: CRJISNQTZDMKQD-UHFFFAOYSA-N
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Description

2-Bromodibenzofuran is an organic compound with the molecular formula C12H7BrO. It is a halogenated derivative of dibenzofuran, consisting of two benzene rings fused to a central furan ring with a bromine atom attached at the 2-position. This compound is primarily used in chemical research and industrial applications due to its unique chemical properties .

Biochemical Analysis

Biochemical Properties

2-Bromodibenzofuran, like other benzofuran compounds, has been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities

Cellular Effects

Benzofuran compounds have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that 2-Bromodibenzofuran may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that it can be used as a reagent in Friedel-Crafts acylation reactions , suggesting that it may interact with biomolecules through acylation

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromodibenzofuran can be synthesized through various methods. One common approach involves the bromination of dibenzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, yielding 2-Bromodibenzofuran as the primary product .

Industrial Production Methods

In industrial settings, 2-Bromodibenzofuran can be produced using a green preparation method. This involves adding hydrogen peroxide to a mixed system consisting of dichloroethane and dibenzofuran. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromodibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Friedel-Crafts Acylation: Reagents include acyl chlorides and Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Scientific Research Applications

2-Bromodibenzofuran has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromodibenzofuran is unique due to its specific bromine substitution, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in synthetic chemistry and industrial applications where selective reactivity is desired .

Properties

IUPAC Name

2-bromodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrO/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJISNQTZDMKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20235337
Record name Dibenzofuran, 2-bromo- (8CI)(9CI)
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Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86-76-0
Record name 2-Bromodibenzofuran
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Record name 2-Bromodibenzofuran
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Record name 2-BROMODIBENZOFURAN
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Record name Dibenzofuran, 2-bromo- (8CI)(9CI)
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Record name 2-BROMODIBENZOFURAN
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Record name 2-Bromodibenzofuran
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Synthesis routes and methods I

Procedure details

Bromine (23.8 g, 0.156 mol) in acetic acid (5 g) is added at 50° C. to a solution of dibenzofuran (25 g, 0.149 mol) in acetic acid (230 g). The mixture is then stirred at 50° C. for 4 hours. The reaction mixture is cooled to room temperature and poured into H2O. The orange solid is washed with Na2S2O3 aq. and H2O. The crude product is then purified by recrystallization from toluene/CH2Cl2, wherein the pure product is obtained as a white solid (13% yield).
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
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5 g
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230 g
Type
solvent
Reaction Step One
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0 (± 1) mol
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Yield
13%

Synthesis routes and methods II

Procedure details

150 g of dibenzofuran (892 millimoles) and 1 liter of acetic acid were placed in a flask, which was then replaced with nitrogen and the contents of which were dissolved under heating. After 188 g of bromine (1.18 moles) were dropped while being occasionally cooled with water, the mixture was stirred for 20 hours under cooling with air. The precipitated crystals were filtrated, washed sequentially with acetic acid and water, and dried under reduced pressure. After the crystals obtained were purified by distillation under reduced pressure, recrystallization from methanol was performed several times to obtain 66.8 g of 2-bromodibenzofuran (yield 31%). The resultant was identified as Intermediate 4 by FD-MS analysis.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
1 L
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reactant
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Quantity
188 g
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reactant
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Quantity
0 (± 1) mol
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Synthesis routes and methods III

Procedure details

Under a nitrogen atmosphere, 150 g of dibenzofuran and 1 l of acetic acid were loaded into a 300-ml three-necked flask, and then the contents were dissolved under heat. 188 Grams of bromine were added dropwise to the solution. After that, the mixture was stirred for 20 hours under air cooling. The precipitated crystal was separated by filtration, and was then sequentially washed with acetic acid and water. The washed crystal was dried under reduced pressure. The resultant crystal was purified by distillation under reduced pressure, and was then repeatedly recrystallized with methanol several times. Thus, 66.8 g of 2-bromodibenzofuran were obtained.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

150 g (892 mmol) of dibenzofuran and 1 L of acetic acid were loaded into a flask. Air in the flask was replaced with nitrogen, and dibenzofuran was dissolved in acetic acid under heat. 188 g (1.18 mol) of bromine were dropped to the solution while the solution was sometimes cooled with water. After that, the mixture was stirred for 20 hours while being cooled with air. The precipitated crystal was separated by filtration, washed with acetic acid and water in the stated order, and dried under reduced pressure. The resultant crystal was purified by distillation under reduced pressure. After that, the resultant was repeatedly recrystallized with methanol several times, whereby 66.8 g of 2-bromodibenzofuran were obtained (31% yield).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
188 g
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Reaction Step Three
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromodibenzo[b,d]furan
Reactant of Route 2
2-Bromodibenzo[b,d]furan
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Reactant of Route 4
2-Bromodibenzo[b,d]furan
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Reactant of Route 6
2-Bromodibenzo[b,d]furan
Customer
Q & A

Q1: Why is understanding the solid-liquid equilibrium behavior of 2-bromodibenzofuran important?

A1: Understanding the solid-liquid equilibrium behavior of a compound like 2-bromodibenzofuran is crucial for various industrial processes, particularly in pharmaceuticals and chemical manufacturing. This knowledge is essential for:

  • Crystallization and Purification: Predicting solubility in different solvents and temperatures aids in developing efficient crystallization processes for purification. []

Q2: How does the choice of solvent affect the solubility of 2-bromodibenzofuran?

A2: The research likely investigates the solubility of 2-bromodibenzofuran in various solvents at different temperatures. The paper aims to "uncover the effect of solvent and temperature" on the solid-liquid equilibrium behavior. [] Different solvents will exhibit varying degrees of interaction with 2-bromodibenzofuran due to differences in polarity, hydrogen bonding ability, and other factors. These interactions directly influence the compound's solubility.

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